Taltobulina

Descripción general

Descripción

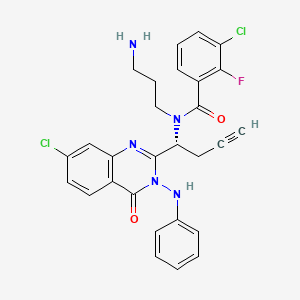

Taltobulina, también conocida como HTI-286, es un análogo sintético del tripéptido natural hemiasterlina, que se deriva de esponjas marinas. La this compound es un potente agente antimicrotúbulo que interrumpe la dinámica de los microtúbulos, lo que lleva al arresto mitótico y la apoptosis en las células cancerosas. Ha demostrado un potencial significativo como agente anticancerígeno, particularmente en el tratamiento del cáncer de pulmón de células no pequeñas y tumores hepáticos .

Aplicaciones Científicas De Investigación

La taltobulina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Se investiga por sus efectos en la dinámica de los microtúbulos y la división celular.

Medicina: Se explora como un posible agente anticancerígeno, particularmente en el tratamiento del cáncer de pulmón de células no pequeñas y tumores hepáticos.

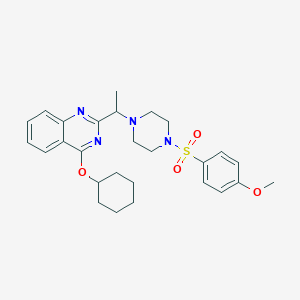

Industria: Se utiliza en el desarrollo de conjugados de anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer .

Mecanismo De Acción

La taltobulina ejerce sus efectos uniéndose al dominio de vinca entre las subunidades alfa y beta de la tubulina. Esta unión inhibe la polimerización de la tubulina purificada, interrumpe la organización de los microtúbulos en las células e induce el arresto mitótico y la apoptosis. El mecanismo de acción del compuesto implica la activación de las vías de señalización de las quinasas reguladas por señales extracelulares (ERK) y la fosfoinositol 3-quinasa (PI3K) / proteína quinasa B (AKT) .

Safety and Hazards

Direcciones Futuras

FGF1 has been shown to protect MCF-7 breast cancer cells against Taltobulin-induced cytotoxicity, mediated by activation of its receptors . This suggests therapeutic implications and highlights the importance of FGFs and their receptors in promoting drug resistance to tubulin polymerization inhibitors in FGFR-positive tumors .

Análisis Bioquímico

Biochemical Properties

Taltobulin acts as an antimitotic agent by disrupting microtubule dynamics, causing mitotic arrest and cell death . It binds at the vinca domain between the α- and β-subunits of tubulin . This interaction with tubulin is crucial for its role in biochemical reactions.

Cellular Effects

Taltobulin has been shown to have significant effects on various types of cells. It activates human monocyte-derived dendritic cells . Moreover, it reduces tumor size and prolongs survival . In breast cancer cells, Taltobulin-induced cytotoxicity is mitigated by the activation of FGF1 receptors . FGF1 promotes cell viability, reduces apoptosis, and increases cell migration in the presence of Taltobulin .

Molecular Mechanism

Taltobulin exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to the vinca domain between the α- and β-subunits of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death . In addition, Taltobulin’s interaction with FGF1 receptors influences cell function. FGF1, in the presence of Taltobulin, activates both ERKs and AKT, promoting cell viability and reducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of Taltobulin over time in laboratory settings are significant. It has been shown to reduce tumor size and prolong survival . These effects are not due exclusively to cytotoxicity, as benefits of Taltobulin treatment continue without additional doses in tumor-cleared mice upon tumor rechallenge .

Dosage Effects in Animal Models

In animal models, the effects of Taltobulin vary with different dosages. It has been shown to reduce tumor size and prolong survival . The benefits of Taltobulin treatment continue without additional doses in tumor-cleared mice upon tumor rechallenge .

Metabolic Pathways

FGF1, in the presence of Taltobulin, activates both ERKs and AKT, which are key regulators of cellular metabolism .

Transport and Distribution

Its ability to bind to tubulin suggests that it may be transported along microtubules .

Subcellular Localization

The subcellular localization of Taltobulin is likely associated with its binding to tubulin, a key component of the cytoskeleton This suggests that Taltobulin may be localized to areas of the cell where microtubules are abundant

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

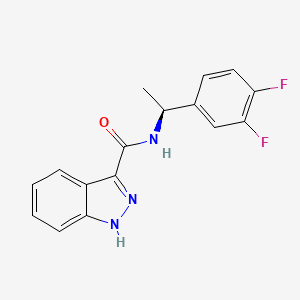

La taltobulina se sintetiza mediante una estrategia multicomponente convergente. Uno de los pasos clave en su síntesis es la reacción de cuatro componentes de Ugi (Ugi-4CR), que permite el ensamblaje rápido de la estructura tripéptida. La ruta sintética implica el uso de Evans oxazolidinona para producir una unidad tetrametiltriptófano enantioméricamente pura. Esto es seguido por la formación del enlace peptídico utilizando un grupo protector N-benzotiazol-2-sulfonilo (Bts) y un auxiliar quiral ®-2-fenilglicinol .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando la misma estrategia multicomponente convergente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estrictos requisitos para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

La taltobulina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo de la modificación deseada.

Productos principales formados

Comparación Con Compuestos Similares

La taltobulina es similar a otros agentes antimicrotúbulos como:

Hemiasterlina: El tripéptido natural del que se deriva la this compound.

Paclitaxel: Un fármaco anticancerígeno ampliamente utilizado que también se dirige a los microtúbulos pero se une a un sitio diferente.

Vincristina: Otro inhibidor de los microtúbulos utilizado en la terapia del cáncer.

Unicidad

La this compound es única en su capacidad para eludir la resistencia mediada por la glicoproteína P, lo que la convierte en una candidata prometedora para superar la resistencia a los fármacos en la terapia del cáncer. Su accesibilidad sintética y su potente actividad anticancerígena la distinguen aún más de otros compuestos similares .

Propiedades

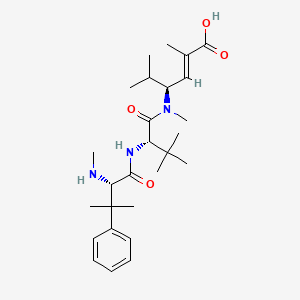

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTMOLDWXSVYKD-PSRNMDMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041040 | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228266-40-8 | |

| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltobulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of taltobulin?

A1: Taltobulin exerts its anti-cancer effects by binding to tubulin, a protein crucial for forming microtubules. [, ] Unlike taxanes that stabilize microtubules, taltobulin inhibits the polymerization of tubulin, disrupting microtubule dynamics within the cell. [, ] This disruption leads to mitotic arrest, blocking cell division, and ultimately triggering apoptosis, or programmed cell death. [, ]

Q2: How does taltobulin compare to other antimicrotubule agents?

A2: While taltobulin shares its target with other antimicrotubule agents like taxanes and Vinca alkaloids, it possesses distinct advantages. Notably, it demonstrates significantly less interaction with P-glycoprotein, a multidrug resistance protein. [] This reduced interaction could potentially translate to greater efficacy in tumors that exhibit resistance to traditional antimicrotubule agents. []

Q3: What structural insights have been gleaned about taltobulin's interaction with tubulin?

A3: Crystal structure analysis of taltobulin bound to tubulin reveals that it targets the vinca domain, a region on the tubulin molecule targeted by other anti-cancer agents like vinblastine. [] It shares a key pharmacophore with other potent peptidyl microtubule inhibitors like monomethyl auristatin E (MMAE) and tubulysin M, characterized by two consecutive hydrophobic groups. [, ] These groups interact with hydrophobic pockets on both the α and β subunits of tubulin, while specific nitrogen and oxygen atoms form hydrogen bonds with key amino acids on the tubulin molecule. [, ] This detailed understanding of the binding interaction provides valuable insights for the rational design of novel antimicrotubule agents with potentially improved potency and specificity.

Q4: Has the structure-activity relationship (SAR) of taltobulin been investigated?

A4: Yes, research has delved into understanding how structural modifications to taltobulin influence its activity. [] Studies involving hybrid compounds, created by combining structural elements of taltobulin with those of dolastatins (another class of potent antimicrotubule agents), have yielded promising results. [] These hybrid molecules displayed potent antimicrotubule activity, highlighting the potential of SAR studies in developing improved analogs with enhanced efficacy, potentially even against resistant cell lines. []

Q5: What is the current status of taltobulin in clinical development?

A5: Taltobulin has progressed to clinical trials for the treatment of various cancers. [, ] Preclinical studies demonstrated its ability to inhibit the growth of various human tumor xenografts in mouse models, even in cases where paclitaxel and vincristine proved ineffective. [] Further research is ongoing to fully elucidate its safety and efficacy profile in humans.

Q6: Are there any known resistance mechanisms to taltobulin?

A6: Although taltobulin shows promise in overcoming P-glycoprotein mediated resistance, the development of resistance to anti-cancer drugs is a complex and multifaceted issue. Further research is necessary to determine specific mechanisms of resistance that may arise against taltobulin.

Q7: What is the significance of fibroblast growth factor 1 (FGF1) in relation to taltobulin's activity?

A7: Recent studies have unveiled a complex interplay between FGF1 signaling and taltobulin's cytotoxic effects. Specifically, FGF1, upon binding to its receptor (FGFR1), can activate downstream signaling pathways that ultimately protect certain cancer cells, like MCF-7 breast cancer cells, from taltobulin-induced cell death. [] This protective effect is mediated by the activation of both the MEKs/ERKs and PI3K/AKT signaling pathways. [] Understanding this interplay may pave the way for developing combination therapies targeting both FGF/FGFR signaling and microtubule dynamics to combat drug resistance and improve treatment outcomes.

Q8: Has taltobulin demonstrated efficacy in preclinical models?

A8: Taltobulin has shown promising antitumor activity in preclinical studies. [] In vitro, it effectively inhibited the proliferation of various hepatic tumor cell lines with an average IC50 of 2 nmol/L. [] Importantly, this inhibitory effect appeared to be selective for tumor cells, as no significant decrease in the viability of primary human hepatocytes was observed. [] Furthermore, intravenous administration of taltobulin significantly suppressed tumor growth in a rat allograft model, reinforcing its potential as a therapeutic agent. []

Q9: What are the future directions for taltobulin research?

A9: Future research on taltobulin will likely focus on several key areas:

- Optimizing its therapeutic window: This includes further investigations into its pharmacokinetic and pharmacodynamic properties, as well as potential drug delivery systems to enhance its tumor-targeting ability and minimize off-target effects. []

- Developing companion diagnostics: Identifying biomarkers that can predict response to taltobulin treatment or monitor treatment efficacy in real-time will be crucial for personalizing therapy. []

- Combating drug resistance: Understanding mechanisms of resistance to taltobulin and developing strategies to overcome them, potentially through combination therapies, will be essential for improving long-term treatment outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)

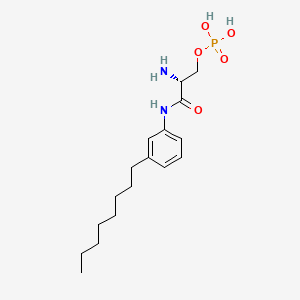

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)